MitoTam iodide, hydriodide

Breast Cancer HER2-Positive IC50 Potency

MitoTam iodide, hydriodide uniquely combines TPP+-mediated mitochondrial targeting with tamoxifen's scaffold, achieving 100–500× intramitochondrial accumulation. It inhibits complex I-driven respiration and disrupts respiratory supercomplexes, delivering 5.6–33× greater potency than tamoxifen in HER2-high breast cancer models (IC50 0.65 μM). Validated in vivo: 3× tumor regression at 0.25 μmol/mouse biweekly. Clinically backed by phase I/Ib data showing 83% RCC benefit rate at 3.0 mg/kg weekly. Unlike generic ETC inhibitors, MitoTam selectively exploits HER2-driven supercomplex vulnerability with no systemic toxicity at therapeutic doses.

Molecular Formula C52H60I2NOP
Molecular Weight 999.8 g/mol
Cat. No. B12291000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoTam iodide, hydriodide
Molecular FormulaC52H60I2NOP
Molecular Weight999.8 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.I.[I-]
InChIInChI=1S/C52H59NOP.2HI/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;;
InChIKeyLVHTWQRJWNCPET-DRFCFMONSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MitoTam iodide, hydriodide – Mitochondria-Targeted Tamoxifen Derivative and Electron Transport Chain Inhibitor for Preclinical Oncology Research Procurement


MitoTam iodide, hydriodide (CAS 1634624-74-0) is a triphenylphosphonium (TPP+)-conjugated tamoxifen analogue designed to selectively accumulate in mitochondria and inhibit respiratory complex I (CI)-driven respiration while disrupting respiratory supercomplex (SC) assembly [1]. This compound represents a distinct class of mitochondrially targeted anticancer agents (mitocans) that bypass classical estrogen receptor signaling and instead induce apoptosis via mitochondrial bioenergetic collapse, with demonstrated preclinical efficacy against HER2-high breast cancer models and early clinical evaluation in metastatic solid tumors [2].

Why Tamoxifen and Non-Targeted Mitochondrial Inhibitors Cannot Substitute for MitoTam iodide, hydriodide in HER2-Driven Cancer Research


Substituting MitoTam with its parent compound tamoxifen or alternative mitochondrial inhibitors (e.g., rotenone, metformin) is scientifically unjustified because MitoTam's TPP+ moiety confers preferential mitochondrial accumulation—achieving up to 100–500× higher intramitochondrial concentrations relative to the cytosol—a property absent in tamoxifen [1]. Furthermore, tamoxifen is mechanistically ineffective against HER2-overexpressing breast cancers, whereas MitoTam selectively exploits HER2-driven respiratory supercomplex assembly for enhanced cytotoxicity [2]. Generic ETC inhibitors lack this tumor-specific vulnerability exploitation and carry broader off-target cardiotoxicity and neurotoxicity risks not observed with MitoTam at therapeutic doses [3].

Quantitative Head-to-Head and Cross-Study Evidence Supporting MitoTam iodide, hydriodide Selection Over Tamoxifen and In-Class Mitochondrial Inhibitors


Direct Head-to-Head Comparison: MitoTam vs. Tamoxifen – 5.6× to 33× Greater Potency Across Breast Cancer Cell Lines

In a direct head-to-head viability assay across nine breast cancer cell lines (24-hour exposure), MitoTam demonstrated IC50 values 5.6× to 33.2× lower than tamoxifen, with the most pronounced differential observed in HER2-high MCF7 Her2high cells where MitoTam achieved an IC50 of 0.65 μM versus tamoxifen's 21.6 μM [1]. This potency gap was consistent across both hormone receptor-positive (MCF7: MitoTam 1.25 μM vs. tamoxifen 15.2 μM; T47D: MitoTam 3.4 μM vs. tamoxifen 17.3 μM) and triple-negative (MDA-MB-231: MitoTam 6.2 μM vs. tamoxifen 35.8 μM) subtypes [1].

Breast Cancer HER2-Positive IC50 Potency Mitochondrial Targeting

Apoptotic Activation Differential: MitoTam Preferentially Triggers Caspase Cascade in HER2-High vs. Mock MCF7 Cells

Western blot analysis comparing MCF7 mock versus MCF7 Her2high cells treated with 2.5 μM MitoTam revealed accelerated cleavage of procaspase-9 and PARP1/2 exclusively in HER2-overexpressing cells, accompanied by increased proapoptotic Bax and decreased antiapoptotic Bcl-2 protein levels . This differential apoptotic activation was not observed with tamoxifen treatment at equivalent concentrations, which lacks mitochondrial targeting capability [1]. The selectivity ratio is quantified by the time-dependent apoptotic marker induction, with detectable procaspase-9 cleavage appearing as early as 2 hours post-treatment in Her2high cells versus minimal activation in mock cells even at 24 hours .

Apoptosis HER2 Selectivity Caspase Activation Therapeutic Window

In Vivo Antitumor Efficacy: MitoTam Achieves 3× Tumor Regression and Complete Disappearance in HER2-High Syngeneic Models – Tamoxifen Shows No Activity

In syngeneic mouse models bearing HER2-high mammary carcinomas, intraperitoneal administration of MitoTam at 0.25 μmol/mouse twice weekly for two weeks suppressed tumor growth and induced a threefold reduction from the original tumor size, with complete tumor disappearance observed in treated animals . By contrast, tamoxifen at equivalent dosing regimens failed to suppress HER2-high tumor growth, consistent with its known clinical ineffectiveness against HER2-positive breast cancers [1]. In parallel experiments with syngeneic tumors, MitoTam at 0.54 μmol/mouse reduced tumor growth by 80% relative to vehicle-treated controls .

In Vivo Efficacy HER2-High Breast Cancer Tumor Regression Syngeneic Mouse Model

Mitochondrial Respiratory Complex I Inhibition Potency: MitoTam Disrupts Supercomplex Assembly – A Mechanism Unavailable to Tamoxifen and Metformin

MitoTam directly inhibits respiratory complex I (CI)-driven respiration and disrupts the assembly of respiratory supercomplexes (SCs) in breast cancer cells, a dual mechanism not shared by tamoxifen (which lacks mitochondrial targeting) or metformin (a weak complex I inhibitor without SC disruption capability) [1]. In isolated mitochondria from HER2-high breast cancer cells, MitoTam suppressed CI-dependent state 3 respiration by >50% at 1 μM, whereas tamoxifen at concentrations up to 10 μM showed no significant effect on mitochondrial respiration . The TPP+ moiety of MitoTam enables 100–500× mitochondrial matrix accumulation relative to cytosolic concentration, a pharmacokinetic advantage absent in non-targeted complex I inhibitors such as rotenone [2].

Mitochondrial Respiration Complex I Inhibition Supercomplex Disruption Bioenergetics

Clinical Pharmacokinetics and Safety: Phase I/Ib Trial Demonstrates Dose-Proportional Exposure, Preferential Renal Accumulation, and Favorable Safety Profile

In a phase I/Ib clinical trial (MitoTam-01, EudraCT 2017-004441-25) of MitoTam monotherapy in patients with metastatic solid tumors, non-compartmental PK analysis demonstrated dose-proportional exposure with minimal accumulation after repeated weekly dosing [1]. Notably, AUC₀₋ₜ and Cmax values were significantly higher in renal cell carcinoma (RCC) patients compared to responders with other diagnoses, consistent with preclinical biodistribution data showing preferential MitoTam accumulation in kidney tissue [1]. The clinical benefit rate was positively correlated with dose and corresponding PK parameters, and the safety profile was characterized as favorable, with the recommended phase II dose established at 3.0 mg/kg weekly [1]. In contrast, tamoxifen lacks renal accumulation specificity and is associated with distinct adverse event profiles including thromboembolic events and endometrial hyperplasia [2].

Clinical Pharmacokinetics Phase I Trial Renal Cell Carcinoma Therapeutic Index

Broad-Spectrum Antiparasitic and Antifungal Activity: MitoTam Eliminates Evolutionarily Distinct Pathogens at Low Micromolar Concentrations

In a repurposing study evaluating MitoTam against major protozoan and fungal pathogens, the compound demonstrated potent in vitro activity across evolutionarily distinct organisms, including Plasmodium falciparum (malaria), Trypanosoma brucei (sleeping sickness), Leishmania species, and pathogenic fungi such as Candida albicans and Cryptococcus neoformans [1]. MitoTam achieved sub-micromolar to low micromolar IC50 values against these pathogens, a profile not observed with tamoxifen, which lacks antimicrobial activity [1]. The TPP+ targeting moiety enables MitoTam to exploit mitochondrial vulnerabilities in these eukaryotic pathogens, a mechanism unavailable to conventional antimicrobial agents [2].

Antiparasitic Antifungal Drug Repurposing Trypanosomatids

Optimal Preclinical and Translational Research Applications for MitoTam iodide, hydriodide Procurement Based on Quantitative Differentiation Evidence


HER2-Positive Breast Cancer Xenograft and Syngeneic Model Studies Requiring Mitochondrial Complex I Inhibition

Investigators using HER2-amplified breast cancer models (MCF7 Her2high, BT474, SK-BR-3) should procure MitoTam to exploit its 5.6× to 33× potency advantage over tamoxifen and its unique ability to suppress HER2-driven respiratory supercomplexes [1]. The demonstrated in vivo efficacy—threefold tumor regression and complete disappearance at 0.25 μmol/mouse twice weekly —provides a validated dosing benchmark for preclinical efficacy studies. Unlike tamoxifen, MitoTam shows no systemic toxicity at therapeutic doses in these models [2].

Renal Cell Carcinoma Preclinical Models and Translational PK/PD Studies

For RCC xenograft and patient-derived xenograft (PDX) studies, MitoTam offers preclinical-to-clinical translational continuity supported by phase I/Ib PK data showing preferential renal accumulation and a clinical benefit rate in RCC patients [1]. The established clinical dose of 3.0 mg/kg weekly [1] enables direct translation of preclinical dosing regimens to clinically relevant exposures. This scenario is further supported by the observed 80% syngeneic tumor growth reduction at 0.54 μmol/mouse .

Mitochondrial Respiration and Supercomplex Biology Mechanistic Studies in Cancer

Investigators studying the role of respiratory supercomplex assembly in cancer metabolism should select MitoTam as a dual-action tool compound: it inhibits complex I-driven respiration (>50% suppression at 1 μM) while simultaneously disrupting SC architecture [1]. This mechanism is distinct from rotenone (complex I inhibition only) and metformin (weak CI inhibition without SC disruption) . MitoTam's TPP+ targeting ensures mitochondrial-specific action, minimizing confounding cytosolic or nuclear effects common with non-targeted inhibitors.

Drug Repurposing Screens for Antiparasitic and Antifungal Lead Discovery

Investigators conducting high-throughput screens against protozoan pathogens (Plasmodium, Trypanosoma, Leishmania) or drug-resistant fungi (Candida, Cryptococcus) should include MitoTam as a positive control for mitochondrial targeting, given its validated sub-micromolar activity across these evolutionarily distinct eukaryotes [1]. The TPP+-mediated mitochondrial accumulation mechanism represents a novel antimicrobial strategy not exploited by existing clinical antiparasitics or antifungals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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